N-(2-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide
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Description
N-(2-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C22H20FN3O4 and its molecular weight is 409.417. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for PET Imaging
One significant application of structurally similar compounds involves the development of radioligands for Positron Emission Tomography (PET) imaging. For example, Dollé et al. (2008) discuss the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This research indicates the potential of such compounds in creating diagnostic tools for neuroinflammation and other conditions where the translocator protein is implicated (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Antitumor and Antimicrobial Applications
Another area of application is in the synthesis of compounds with antitumor and antimicrobial properties. Xiong Jing (2011) synthesized derivatives that showed selective anti-tumor activities, indicating the potential use of related compounds in developing new cancer treatments Xiong Jing (2011). Additionally, Hossan et al. (2012) explored the synthesis of pyrimidinones and oxazinones as antimicrobial agents, suggesting possible applications in fighting bacterial and fungal infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Neuroinflammation Biomarkers
Compounds structurally similar to the one have also been explored for their binding affinity to translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. Damont et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines as TSPO ligands, highlighting the utility of these compounds in neuroinflammatory and neurodegenerative disease research (Damont, Médran-Navarrete, Cacheux, Kuhnast, Pottier, Bernards, Marguet, Puech, Boisgard, Dollé, 2015).
Quantum Chemical Analysis for Antiviral Research
Additionally, Mary et al. (2020) provided a quantum chemical insight into a novel antiviral molecule's structure and bonding, suggesting the relevance of similar compounds in studying and developing antiviral agents, especially those targeting COVID-19 (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Properties
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4/c1-12-3-6-14(7-4-12)20-19-17(11-30-21(19)28)26(22(29)25-20)10-18(27)24-16-8-5-13(2)9-15(16)23/h3-9,20H,10-11H2,1-2H3,(H,24,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYAJSSWEPOYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=C(C=C(C=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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